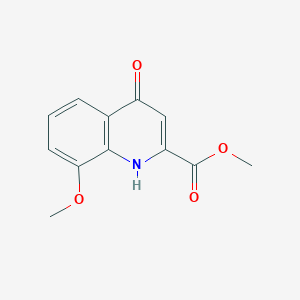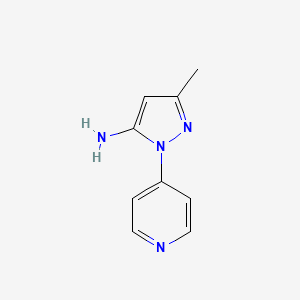![molecular formula C14H15F3N2O B2535275 1-[4-(三氟甲基)苯基]-2-吡咯烷酮-3-[(二甲氨基)亚甲基] CAS No. 343375-73-5](/img/structure/B2535275.png)
1-[4-(三氟甲基)苯基]-2-吡咯烷酮-3-[(二甲氨基)亚甲基]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a dimethylamino group, a trifluoromethylphenyl group, and a pyrrolidinone ring
科学研究应用
3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of the compound.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions can lead to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These properties would influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound has anti-inflammatory activity, it could potentially inhibit the production of pro-inflammatory cytokines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine and a suitable pyrrolidinone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
3-[(Dimethylamino)methylene]-1-phenyl-2-pyrrolidinone: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
3-[(Dimethylamino)methylene]-1-[4-(methyl)phenyl]-2-pyrrolidinone:
Uniqueness
The presence of the trifluoromethyl group in 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry and drug development.
属性
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-18(2)9-10-7-8-19(13(10)20)12-5-3-11(4-6-12)14(15,16)17/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJOCEVSSOIDGY-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
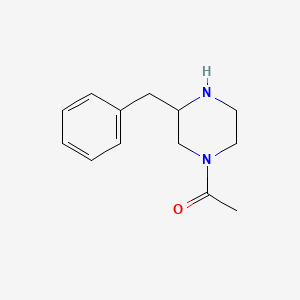
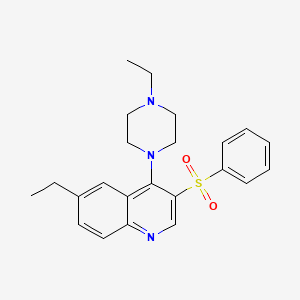
![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)
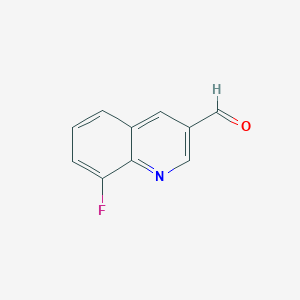
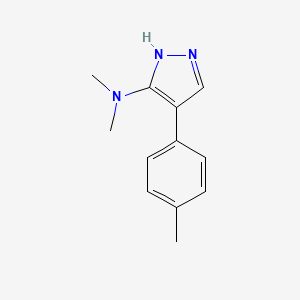

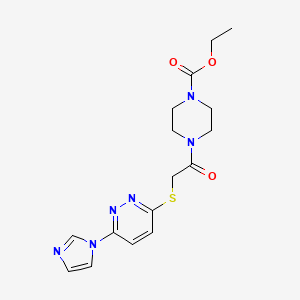
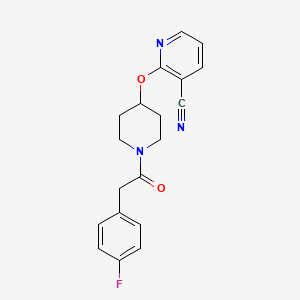
![methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535203.png)
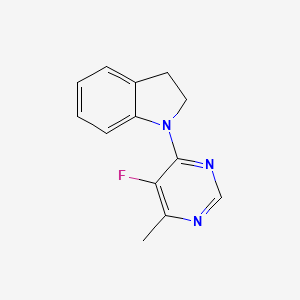

![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2535213.png)
